molecular formula C21H20N6OS B2650563 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421501-45-2

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2650563
CAS RN: 1421501-45-2
M. Wt: 404.49
InChI Key: SKDIQFUDEWRKEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the resources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the resources I have access to .

Scientific Research Applications

Reactivity and Synthesis

Studies have explored the reactivity of related compounds, leading to the synthesis of various heterocyclic derivatives with potential biological activities. For instance, the reactivity of N 1-dithioester substituted pyridin- and pyrazincarboxamidrazones has been investigated, resulting in the formation of thiadiazole or triazole derivatives under specific conditions, although with no significant tuberculostatic activity (Orlewska et al., 2006). Similarly, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal properties against the cotton leafworm, demonstrating the compound's versatility in generating biologically active derivatives (Fadda et al., 2017).

Biological Activity

A novel series of heterocyclic compounds, including derivatives of the thiadiazole, have been synthesized and characterized for their antibacterial and antifungal activities. This demonstrates the compound's potential as a precursor for developing antimicrobial agents (Patel & Patel, 2015). Moreover, the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting specific enzymes like CARM1, highlights the compound's applicability in designing inhibitors with potential therapeutic benefits (Allan et al., 2009).

Chemical Properties and Applications

The compound's derivatives have been used to explore various chemical properties and synthesis pathways. For example, the gas-phase pyrolysis of substituted aminoazoles has provided insights into heterocyclic synthesis, showcasing the compound's utility in understanding reaction mechanisms and synthesizing new heterocyclic structures (Al-Awadi & Elnagdi, 1997). Additionally, the preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization illustrates the compound's role in generating structurally diverse heterocycles with potential chemical applications (Takikawa et al., 1985).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for this compound is not available in the resources I have access to .

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks to health and the environment. Unfortunately, the specific safety and hazard information for this compound is not available in the resources I have access to .

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-21(15-5-6-18-19(11-15)26-29-25-18)23-13-16-12-20(14-7-9-22-10-8-14)27(24-16)17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIQFUDEWRKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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